

A Comparative Analysis of Glycine and Tris-Based Running Buffers in SDS-PAGE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycine Water

Cat. No.: B14280960

[Get Quote](#)

For researchers, scientists, and drug development professionals engaged in protein analysis, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is an indispensable technique. The choice of running buffer system is critical as it directly influences the resolution, band sharpness, and separation range of proteins. The most common system, the Laemmli method, utilizes a Tris-glycine running buffer.^{[1][2]} However, for specific applications, particularly the analysis of low molecular weight (LMW) proteins, alternative Tris-based buffers, such as the Tris-Tricine system, offer significant advantages.^{[1][3]} This guide provides an objective comparison of these two systems, supported by experimental data and detailed protocols, to facilitate an informed choice for your research needs.

The fundamental difference between these buffer systems lies in the identity of the trailing ion. ^[1] In the discontinuous buffer system of SDS-PAGE, a voltage gradient is established between a leading ion (typically chloride from the gel buffer) and a trailing ion from the running buffer.^[1] ^[2] Proteins stack into sharp bands between these two ionic fronts in the stacking gel before entering the resolving gel for separation based on molecular weight.^[1] In the Laemmli system, glycine serves as the trailing ion, while the Schägger and von Jagow system employs tricine.^[1]

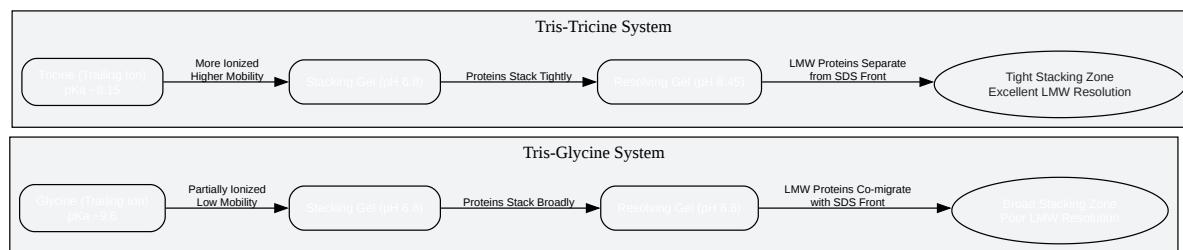
Performance Comparison at a Glance

The choice between a glycine-based and a tricine-based running buffer system hinges on the molecular weight of the proteins of interest. While the Tris-glycine system is a robust, general-purpose buffer for a broad range of proteins, the Tris-Tricine system provides superior resolution for smaller proteins and peptides.^{[2][3][4]}

Feature	Tris-Glycine System (Laemmli)	Tris-Tricine System (Schägger & von Jagow)	Rationale & References
Primary Application	General purpose, broad range of protein sizes.	Separation of low molecular weight (LMW) proteins and peptides.	The Tris-glycine system is effective for proteins from 30 kDa to 250 kDa, while the Tris-Tricine system excels at resolving proteins and peptides in the 1 to 100 kDa range.[1][2]
Optimal Separation Range	30 kDa - 250 kDa	1 kDa - 100 kDa	Tricine's higher ionic mobility allows for better separation of small peptides from the SDS front.[1]
Resolution of LMW Proteins (<30 kDa)	Poor to moderate; often results in diffuse or smeared bands.	Excellent; provides sharp, well-defined bands.[1][3]	Glycine's lower effective mobility in the stacking gel can cause LMW proteins to co-migrate with the SDS micelle front, leading to poor resolution.[1] Tricine's properties prevent this co-migration.[1][3]
Band Sharpness	Good for high MW proteins, less sharp for low MW proteins.	Excellent, especially for LMW proteins.[1][3]	The Tris-Tricine system reduces band diffusion for smaller molecules.[1]
Typical Running Voltage	100-200 V (constant voltage)	30 V initially, then increased to 180 V.	Tricine gels often require a lower initial voltage to ensure

proper stacking of proteins.[\[1\]](#)

Potential Issues


Poor resolution of small peptides, potential for band distortion.[\[1\]](#)[\[5\]](#)

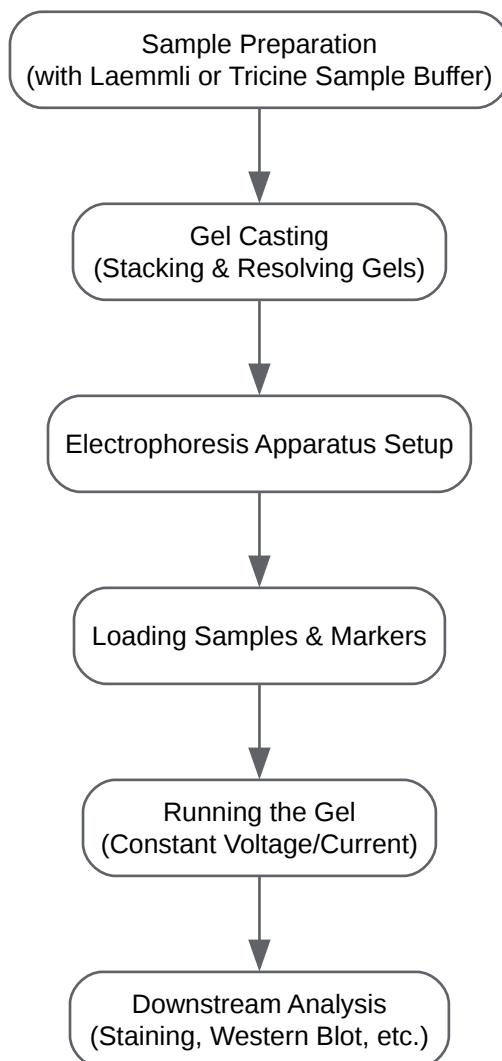
Longer run times, can be more sensitive to buffer preparation.[\[1\]](#)

The highly alkaline operating pH of the Laemmli system can sometimes lead to band distortion.[\[5\]](#)

The Underlying Mechanism: A Tale of Two Ions

The key to understanding the performance differences lies in the properties of the trailing ion in the discontinuous buffer system.

[Click to download full resolution via product page](#)


Caption: Ion mobility differences between Glycine and Tricine systems.

In the Tris-glycine system, glycine, with a high pKa of 9.6, is not fully ionized at the pH of the stacking gel (pH 6.8).[\[1\]](#) This results in lower effective mobility, causing it to lag behind the migrating proteins.[\[1\]](#) This system is highly effective for a broad range of proteins.[\[1\]](#) However, for proteins smaller than 30 kDa, their mobility is very close to that of the SDS micelles, often leading to co-migration and diffuse bands.[\[1\]](#)

Conversely, in the Tris-Tricine system, tricine has a pKa of 8.15, meaning it is more negatively charged and has a higher ionic mobility than glycine in the stacking gel.^[1] This allows it to migrate ahead of even very small peptides, preventing their co-migration with the SDS front and resulting in significantly sharper bands and superior resolution for proteins and peptides in the 1 to 100 kDa range.^[1]

Experimental Workflow Overview

The general workflow for performing SDS-PAGE is consistent for both buffer systems, involving sample preparation, gel casting, electrophoresis, and downstream analysis such as staining or Western blotting.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for SDS-PAGE.

Detailed Experimental Protocols

Note: Acrylamide is a neurotoxin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling acrylamide solutions. The following protocols are for a standard mini-gel system.

Tris-Glycine SDS-PAGE (Laemmli System)

1. Stock Solutions:

- 30% Acrylamide/Bis-acrylamide (29:1 or 37.5:1): Commercially available.
- Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8, 0.4% SDS.
- Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8, 0.4% SDS.
- 10X Tris-Glycine-SDS Running Buffer: 0.25 M Tris, 1.92 M Glycine, 1% SDS. The final pH should be approximately 8.3 and should not be adjusted.[1][6]
- 2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8.[7][8]
- 10% Ammonium Persulfate (APS): Prepare fresh.
- TEMED: N,N,N',N'-Tetramethylethylenediamine.

2. Gel Preparation (for one 1.0 mm mini-gel):

Component	12% Resolving Gel (5 mL)	4% Stacking Gel (2.5 mL)
Water	1.65 mL	1.5 mL
30% Acrylamide/Bis	2.0 mL	0.42 mL
Resolving Gel Buffer	1.25 mL	-
Stacking Gel Buffer	-	0.63 mL
10% APS	50 µL	25 µL
TEMED	5 µL	2.5 µL

3. Electrophoresis:

- Prepare 1X Running Buffer by diluting the 10X stock.
- Assemble the electrophoresis apparatus.
- Fill the upper and lower chambers with 1X Running Buffer.
- Load samples prepared in Laemmli sample buffer.
- Run the gel at a constant voltage of 100-200 V until the dye front reaches the bottom of the gel.^[4]

Tris-Tricine SDS-PAGE

1. Stock Solutions:

- 30% Acrylamide/Bis-acrylamide (29:1 or 37.5:1): Commercially available.
- Gel Buffer: 3.0 M Tris-HCl, 0.3% SDS, pH 8.45.
- 10X Cathode (Upper Chamber) Buffer: 1 M Tris, 1 M Tricine, 1% SDS.
- 10X Anode (Lower Chamber) Buffer: 1 M Tris-HCl, pH 8.9.

- 2X Tricine Sample Buffer: 4% SDS, 12% glycerol, 50 mM Tris-HCl pH 6.8, 2% 2-mercaptoethanol, 0.02% Coomassie blue G-250.
- 10% Ammonium Persulfate (APS): Prepare fresh.
- TEMED: N,N,N',N'-Tetramethylethylenediamine.

2. Gel Preparation (for one 1.0 mm mini-gel):

Component	12% Resolving Gel (5 mL)	4% Stacking Gel (2.5 mL)
Water	1.65 mL	1.5 mL
30% Acrylamide/Bis	2.0 mL	0.42 mL
Gel Buffer	1.25 mL	0.63 mL
Glycerol	0.5 g	-
10% APS	25 µL	12.5 µL
TEMED	2.5 µL	1.25 µL

3. Electrophoresis:

- Prepare 1X Cathode and 1X Anode buffers by diluting the 10X stocks.
- Assemble the apparatus.
- Fill the upper (cathode) chamber with 1X Cathode Buffer and the lower (anode) chamber with 1X Anode Buffer.
- Load samples prepared in Tricine sample buffer.
- Run the gel at an initial constant voltage of 30 V for 60 minutes, then increase to 180 V.^[1] It is important to keep the gel cool during the run.

Conclusion

The choice between Tris-glycine and Tris-Tricine running buffers is dictated by the specific research application. For routine analysis of a wide range of proteins, the Tris-glycine (Laemmli) system remains a robust and widely used method.[\[2\]](#) However, when high-resolution separation of low molecular weight proteins and peptides (<30 kDa) is critical, the Tris-Tricine system is unequivocally superior.[\[2\]\[9\]](#) Its ability to resolve small proteins from interfering SDS micelles and its gentler, lower pH environment make it the ideal choice for proteomics, peptide analysis, and studies involving smaller protein targets.[\[2\]](#) By understanding the principles and protocols outlined in this guide, researchers can select the optimal buffer system to generate accurate and reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. Overview of Electrophoresis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. SDS-PAGE [protocols.io]
- 7. Laemmli buffer: Preparation (1x,2x & 4x) and principle - Sharebiology [sharebiology.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Glycine and Tris-Based Running Buffers in SDS-PAGE]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14280960#comparative-analysis-of-glycine-and-tris-based-running-buffers-in-sds-page>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com